molecular formula C18H14N2O3 B12197247 2,3-dihydro-4H-1,4-benzoxazin-4-yl(5-phenyl-1,2-oxazol-3-yl)methanone

2,3-dihydro-4H-1,4-benzoxazin-4-yl(5-phenyl-1,2-oxazol-3-yl)methanone

Cat. No.: B12197247
M. Wt: 306.3 g/mol
InChI Key: XWIVBZUBZFJEDW-UHFFFAOYSA-N
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Description

2,3-dihydro-4H-1,4-benzoxazin-4-yl(5-phenyl-1,2-oxazol-3-yl)methanone is a complex organic compound characterized by its unique structure, which includes a benzoxazine ring fused with an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-4H-1,4-benzoxazin-4-yl(5-phenyl-1,2-oxazol-3-yl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-4H-1,4-benzoxazin-4-yl(5-phenyl-1,2-oxazol-3-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2,3-dihydro-4H-1,4-benzoxazin-4-yl(5-phenyl-1,2-oxazol-3-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways involved in diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,3-dihydro-4H-1,4-benzoxazin-4-yl(5-phenyl-1,2-oxazol-3-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cancer cell growth or the suppression of microbial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,3-dihydro-4H-1,4-benzoxazin-4-yl(5-phenyl-1,2-oxazol-3-yl)methanone lies in its specific ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

IUPAC Name

2,3-dihydro-1,4-benzoxazin-4-yl-(5-phenyl-1,2-oxazol-3-yl)methanone

InChI

InChI=1S/C18H14N2O3/c21-18(20-10-11-22-16-9-5-4-8-15(16)20)14-12-17(23-19-14)13-6-2-1-3-7-13/h1-9,12H,10-11H2

InChI Key

XWIVBZUBZFJEDW-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC=CC=C2N1C(=O)C3=NOC(=C3)C4=CC=CC=C4

Origin of Product

United States

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